Cas no 82867-32-1 ((3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid)
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid structure](https://it.kuujia.com/scimg/cas/82867-32-1x500.png)
82867-32-1 structure
Nome del prodotto:(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid
Numero CAS:82867-32-1
MF:C32H59N5O10
MW:673.838369607925
CID:988270
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- lactoylpepstatin
- Lactoyl-Val-Val-Sta-Ala-Sta
- (3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid
- (3S,4S)-3-Hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-met
-
- Inchi: 1S/C32H59N5O10/c1-15(2)11-21(35-31(46)27(17(5)6)37-32(47)28(18(7)8)36-30(45)20(10)38)23(39)13-25(41)33-19(9)29(44)34-22(12-16(3)4)24(40)14-26(42)43/h15-24,27-28,38-40H,11-14H2,1-10H3,(H,33,41)(H,34,44)(H,35,46)(H,36,45)(H,37,47)(H,42,43)/t19-,20?,21-,22-,23-,24-,27-,28-/m0/s1
- Chiave InChI: SGBATOYVQGIVGJ-AYYDESJSSA-N
- Sorrisi: O[C@@H](CC(N[C@@H](C)C(N[C@H]([C@H](CC(=O)O)O)CC(C)C)=O)=O)[C@H](CC(C)C)NC([C@H](C(C)C)NC([C@H](C(C)C)NC(C(C)O)=O)=O)=O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 47
- Conta legami ruotabili: 21
- Complessità: 1050
- XLogP3: 1.5
- Superficie polare topologica: 244
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid Letteratura correlata
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
2. Book reviews
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
82867-32-1 ((3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid) Prodotti correlati
- 2228839-53-8(2-hydroxy-2-(5-propylthiophen-2-yl)acetic acid)
- 2172598-09-1(1-(3-chloro-4-fluorophenyl)-N-ethyl-1H-pyrazole-5-sulfonamide)
- 1437483-85-6(2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one)
- 1803571-51-8(benzyl 7-oxoazepane-2-carboxylate)
- 1903183-36-7(methyl 3-(3-fluorophenyl)oxetane-3-carboxylate)
- 89978-46-1(Benzene,1-bromo-2-iodo-4,5-dimethoxy-)
- 1779846-94-4(3-4-(diethylamino)phenyl-2-methylpropanoic acid)
- 2034252-58-7(N-methyl-N-{2-oxo-2-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethyl}methanesulfonamide)
- 2171665-15-7(2-{(benzyloxy)carbonylamino}-4-(pyridazin-3-yl)butanoic acid)
- 898461-43-3(N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methylphenyl)methylethanediamide)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
